N-(5-nitro-1,3-thiazol-2-yl)propanamide N-(5-nitro-1,3-thiazol-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 14538-16-0
VCID: VC14920605
InChI: InChI=1S/C6H7N3O3S/c1-2-4(10)8-6-7-3-5(13-6)9(11)12/h3H,2H2,1H3,(H,7,8,10)
SMILES:
Molecular Formula: C6H7N3O3S
Molecular Weight: 201.21 g/mol

N-(5-nitro-1,3-thiazol-2-yl)propanamide

CAS No.: 14538-16-0

Cat. No.: VC14920605

Molecular Formula: C6H7N3O3S

Molecular Weight: 201.21 g/mol

* For research use only. Not for human or veterinary use.

N-(5-nitro-1,3-thiazol-2-yl)propanamide - 14538-16-0

Specification

CAS No. 14538-16-0
Molecular Formula C6H7N3O3S
Molecular Weight 201.21 g/mol
IUPAC Name N-(5-nitro-1,3-thiazol-2-yl)propanamide
Standard InChI InChI=1S/C6H7N3O3S/c1-2-4(10)8-6-7-3-5(13-6)9(11)12/h3H,2H2,1H3,(H,7,8,10)
Standard InChI Key JKXJETCCPVNCSS-UHFFFAOYSA-N
Canonical SMILES CCC(=O)NC1=NC=C(S1)[N+](=O)[O-]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The core structure of N-(5-nitro-1,3-thiazol-2-yl)propanamide consists of:

  • A thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 3).

  • A nitro group (-NO₂) at the 5-position of the thiazole ring.

  • A propanamide side chain (-CH₂CH₂CONH₂) attached to the 2-position of the thiazole.

This configuration is analogous to CID 2973033 (3-benzylsulfonyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide) but lacks the benzylsulfonyl modification .

Computed Physicochemical Properties

Based on structural similarities to documented compounds, key properties of N-(5-nitro-1,3-thiazol-2-yl)propanamide can be extrapolated:

PropertyValue (Estimated)Reference Compound Comparison
Molecular formulaC₆H₇N₃O₃SC₁₃H₁₃N₃O₅S₂ (CID 2973033)
Molecular weight (g/mol)201.21355.4 (CID 2973033)
XLogP31.22.1 (CID 2973033)
Hydrogen bond donors11 (CID 324472, CID 2973033)
Hydrogen bond acceptors55–7 (CID 324472, CID 2973033)
Rotatable bond count36 (CID 2973033)

The reduced lipophilicity (lower XLogP3) compared to benzylsulfonyl analogs suggests improved aqueous solubility, which may enhance bioavailability in biological systems .

Synthetic Methodologies

General Synthesis of Nitro-Thiazole Propanamides

While no direct synthesis route for N-(5-nitro-1,3-thiazol-2-yl)propanamide is documented, analogous compounds are typically synthesized via:

  • Thiazole Ring Formation: Cyclocondensation of thiourea with α-haloketones or α-haloacids.

  • Nitro Group Introduction: Nitration using nitric acid or mixed acid systems at controlled temperatures.

  • Amidation: Coupling of the thiazole amine with propionic acid derivatives using carbodiimide reagents (e.g., EDC/HOBt).

For example, 2-(2,4-dichlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)propanamide is synthesized via a multi-step process involving phenoxypropanoyl chloride and 5-nitrothiazol-2-amine. Adapting this method, propionyl chloride could replace phenoxypropanoyl chloride to yield the target compound.

Optimization Challenges

  • Nitration Selectivity: Ensuring nitro group placement at the 5-position requires precise temperature control (0–5°C) to avoid polysubstitution .

  • Amide Bond Stability: Propanamide derivatives are prone to hydrolysis under acidic or basic conditions, necessitating anhydrous reaction environments .

Biological Activity and Mechanisms

Anticancer Activity

Thiazole derivatives interfere with kinase signaling and DNA replication. Key findings from related compounds include:

  • 2-(2,4-Dichlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)propanamide inhibits HeLa cell proliferation (IC₅₀ = 12.5 µM) via ROS-mediated apoptosis.

  • Nitro-thiazoles selectively target thioredoxin reductase, a critical enzyme in redox homeostasis .

A hypothetical mechanism for the target compound involves nitro group reduction to reactive intermediates that alkylate DNA or disrupt electron transport chains.

Comparative Analysis with Structural Analogs

CompoundKey Structural FeatureBioactivity Highlight
N-(5-nitro-1,3-thiazol-2-yl)propanamidePropanamide side chainPredicted enhanced solubility
CID 324472 C16 alkyl chainLipophilic, membrane-targeting
CID 2973033 Benzylsulfonyl groupBiofilm inhibition
2-(2,4-Dichlorophenoxy) analogDichlorophenoxy moietyHerbicidal and anticancer dual use

The propanamide derivative’s shorter chain may reduce off-target interactions compared to longer alkyl chains, improving therapeutic indices.

Industrial and Pharmaceutical Applications

Agrochemical Development

Nitro-thiazoles are explored as herbicides and fungicides. The dichlorophenoxy analog demonstrates pre-emergent herbicidal activity at 10–20 g/ha. The target compound’s simpler structure could lower production costs for broad-acre applications.

Drug Discovery

  • Antitubercular Agents: Benzothiazole analogs show MIC values of 0.5–2 µg/mL against Mycobacterium tuberculosis . Structural hybridization with propanamide could optimize pharmacokinetics.

  • Anti-Inflammatory Agents: Thiazole derivatives inhibit COX-2 and TNF-α, with IC₅₀ values <10 µM in murine models .

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